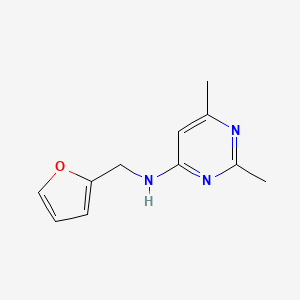

N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophen-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

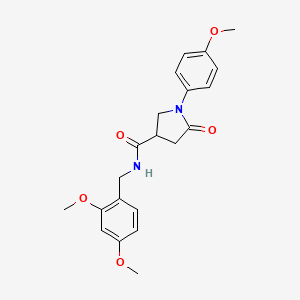

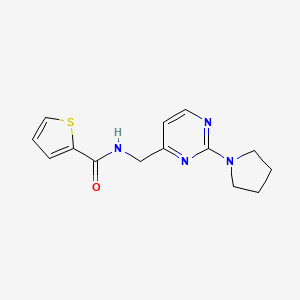

“N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .

Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which is a key component of the compound , can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The molecular structure of “N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide” is characterized by a pyrrolidine ring, a pyrimidine ring, and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional coverage of the molecule .Wissenschaftliche Forschungsanwendungen

- Der Pyrrolidinring ist ein vielseitiges Gerüst, das von pharmazeutischen Chemikern häufig zur Entwicklung von Verbindungen zur Behandlung verschiedener menschlicher Krankheiten verwendet wird . Seine sp3-hybridisierte Struktur ermöglicht eine effiziente Erkundung des Pharmaphorraums und trägt zur Medikamentenentwicklung bei.

- Forscher haben bioaktive Moleküle synthetisiert, die den Pyrrolidinring und seine Derivate enthalten. Diese Verbindungen zeigen Zielselektivität und vielfältige pharmakologische Aktivitäten, darunter antifungale, antibakterielle, Antikonvulsiva, Antikrebs- und antioxidative Wirkungen .

- Die Untersuchung von Verbindungen auf Basis des Pyrrolidinrings kann Erkenntnisse zur Modulation der TrkA/B/C-Expression und -Signalgebung liefern .

- Forscher haben radiofluorierte Derivate für Anwendungen in der Positronen-Emissions-Tomographie (PET) untersucht .

Arzneimittelforschung und Pharmazeutische Chemie

Neurodegenerative Erkrankungen und Krebsforschung

Radiofluorierte Bildgebungsmittel

Pharmakokinetische Optimierung

Wirkmechanismus

Target of Action

The compound, also known as N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]thiophene-2-carboxamide, has been found to interact with several targets. Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a class to which this compound belongs, have been reported to act as antagonists of the vanilloid receptor 1 . They also modulate the insulin-like growth factor 1 receptor . Furthermore, these compounds are known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical pathways .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), influencing pathways that regulate muscle contraction . Inhibition of isocitrate dehydrogenase 1 can affect the citric acid cycle, while inhibition of endothelin-converting enzyme 1 can influence the production of endothelin, a potent vasoconstrictor .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For instance, by acting as an antagonist of the vanilloid receptor 1, it can modulate pain perception . Its antioxidative and antibacterial properties have also been described.

Eigenschaften

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-13(12-4-3-9-20-12)16-10-11-5-6-15-14(17-11)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUSRLGJGBFIKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)

![N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2389198.png)

![1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B2389202.png)

![1-(3-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B2389203.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2389208.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2389213.png)